m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

Description

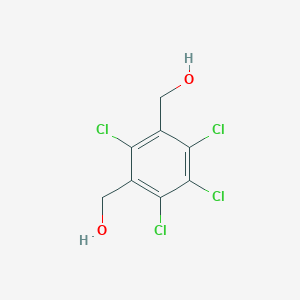

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is a chemical compound with the molecular formula C8H6Cl4O2. It is a derivative of m-xylene, where the methyl groups are substituted with hydroxyl groups and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBVCKNJDTYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192682 | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39568-89-3 | |

| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39568-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of chlorine atoms. The hydroxylation step is then carried out using industrial-grade reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or remove hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Analytical Chemistry

HPLC Separation Techniques

One of the primary applications of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Table 1: HPLC Conditions for m-Xylene-alpha,alpha'-diol Separation

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (or Formic Acid) |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Case Study 1: Pharmacokinetics Studies

In pharmacokinetics research, the effective separation of m-Xylene-alpha,alpha'-diol allows for the analysis of its metabolic pathways and interactions with biological systems. A study utilized the aforementioned HPLC method to assess the absorption and distribution of this compound in animal models. Results indicated that the compound exhibited a significant half-life and was metabolized primarily via hepatic pathways .

Case Study 2: Environmental Impact Assessment

A comprehensive study focused on the environmental impact of chlorinated compounds like m-Xylene-alpha,alpha'-diol demonstrated its persistence in aquatic ecosystems. The research highlighted that while the compound is not highly volatile, it can accumulate in sediments and affect local biota. Monitoring levels in various ecosystems provided valuable data for regulatory assessments .

Mechanism of Action

The mechanism of action of m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

2,4,5,6-Tetrachloro-m-xylene: A closely related compound with similar chlorination but without hydroxyl groups.

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha’-diol: Another derivative with a different substitution pattern on the xylene ring

Uniqueness

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for diverse reactivity and applications in various fields .

Biological Activity

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- (CAS Number: 39568-89-3) is a chlorinated aromatic compound with significant implications in chemical research and potential biological applications. This compound is characterized by its molecular formula and a molecular weight of approximately 275.93 g/mol. The study of its biological activity is crucial for understanding its effects on human health and the environment.

- Molecular Formula :

- Molecular Weight : 275.93 g/mol

- LogP : 2.48 (indicating moderate lipophilicity)

- Physical State : Typically a colorless liquid with potential applications in various fields including pharmaceuticals and environmental sciences.

Biological Activity Overview

The biological activity of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- has been investigated in various studies focusing on its toxicity and potential therapeutic effects.

Toxicological Studies

- Acute Toxicity :

- Chronic Effects :

- Carcinogenicity :

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study 1: Environmental Impact Assessment

A recent study assessed the impact of organochlorine pollutants including m-Xylene-alpha,alpha'-diol in aquatic environments. The findings indicated that chlorinated compounds could bioaccumulate in aquatic organisms, posing risks to both ecosystems and human health through the food chain .

Study 2: Pharmacological Potential

Research exploring the pharmacological properties of chlorinated aromatic compounds has suggested that m-Xylene-alpha,alpha'-diol may exhibit antimicrobial properties. In vitro tests demonstrated inhibitory effects against certain bacterial strains, indicating potential for development as an antimicrobial agent .

Data Table: Biological Activity Summary

| Parameter | Observation |

|---|---|

| Molecular Formula | C8H6Cl4O2 |

| Molecular Weight | 275.93 g/mol |

| LogP | 2.48 |

| Acute Toxicity | Skin/eye irritation; respiratory distress |

| Chronic Effects | Liver/kidney damage; potential skin allergies |

| Carcinogenicity | Not classified as carcinogenic |

| Antimicrobial Activity | Inhibitory effects on certain bacterial strains |

Q & A

Q. What validated analytical methods are recommended for detecting 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol in environmental samples?

Gas chromatography (GC) with dual-column configurations, such as EPA Method 8081, is widely used for organochlorine compounds. This method employs columns like Rtx-CLPesticides and Rtx-CLPesticides2, optimized for separating chlorinated aromatics. Surrogates like decachlorobiphenyl are added to monitor method performance, with recovery criteria set at 30–150% for validation . For precise quantification, internal standards (e.g., 2,4,5,6-tetrachloro-m-xylene solution in acetone or methanol) are used, and recovery rates should be documented to ensure analytical accuracy .

Q. What safety protocols are critical when handling 2,4,5,6-tetrachloro-m-xylene derivatives in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Indirect-vent goggles, face shields, and nitrile gloves to prevent skin/eye contact. Contaminated clothing must be replaced immediately and laundered separately .

- Engineering Controls: Local exhaust ventilation and closed systems to minimize airborne exposure during synthesis or extraction .

- Emergency Preparedness: Eyewash stations and emergency showers must be accessible in workspaces. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed permissible limits .

Q. How are physical properties like density and melting point utilized in experimental design for this compound?

The density (1.703 g/cm³) and melting point (~223°C) inform solvent selection for extraction and purification. High-density solvents (e.g., dichloromethane) are optimal for liquid-liquid partitioning, while melting point data guide recrystallization protocols. Refractive index estimates (1.5149) assist in purity assessments during synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in surrogate recovery rates during GC analysis?

Recovery outliers (e.g., 30–150% criteria) may arise from matrix interference or column degradation. Mitigation strategies include:

- Column Calibration: Regularly validate column performance using certified reference materials (e.g., TCMX @100 µg/mL in hexane) .

- Matrix Spike Testing: Introduce surrogates (e.g., decachlorobiphenyl) into sample blanks to identify interference sources .

- Parameter Optimization: Adjust carrier gas flow rates (hydrogen recommended for faster analysis) or injection volumes to improve peak resolution .

Q. What are the stability profiles of 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol under varying pH and UV conditions?

While direct stability data are limited, analogous chlorinated compounds (e.g., chlorothalonil) show hydrolysis resistance in acidic/neutral media but degrade in alkaline conditions (pH >9). UV stability is high in crystalline states but decreases in aqueous solutions, suggesting photolytic degradation pathways. Long-term storage should prioritize airtight containers in cool, dark environments .

Q. How does the compound interact with environmental matrices, and what are its degradation byproducts?

In soil/water systems, adsorption to organic matter is likely due to high logP values (estimated ~5.78). Microbial degradation may produce dechlorinated intermediates (e.g., trichloro derivatives), detectable via GC-MS/MS. Persistence studies should monitor surrogate recovery in spiked environmental samples to assess bioavailability .

Q. What synthetic routes are feasible for derivatizing 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol into stable analogs?

Potential pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.